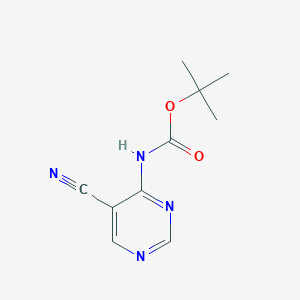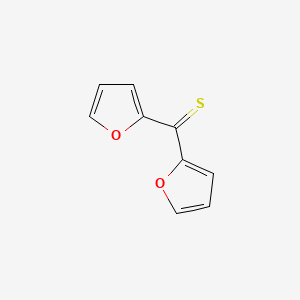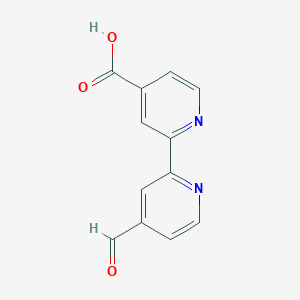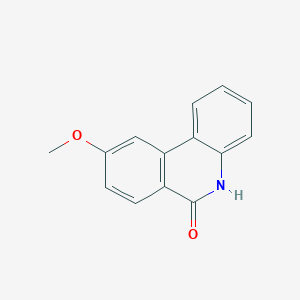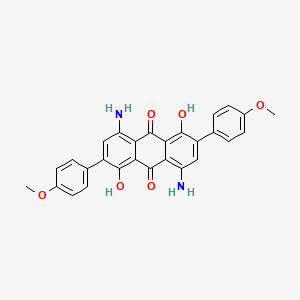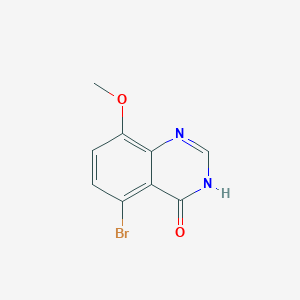![molecular formula C11H11N3O B13135229 (6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
(6-Amino-[3,4'-bipyridin]-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-[3,4’-bipyridin]-4-yl)methanol is an organic compound with the molecular formula C11H11N3O. It is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-[3,4’-bipyridin]-4-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity bipyridine derivatives.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-[3,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces amines or alcohols .
Applications De Recherche Scientifique
(6-Amino-[3,4’-bipyridin]-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Mécanisme D'action
The mechanism of action of (6-Amino-[3,4’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in anticancer research, the compound may inhibit microtubule polymerization by binding to specific sites on tubulin, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used in similar applications.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.
6-Amino-3-pyridinylmethanol: A related compound with similar chemical properties and applications.
Uniqueness
(6-Amino-[3,4’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic and therapeutic applications .
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(2-amino-5-pyridin-4-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2,(H2,12,14) |
Clé InChI |
RUIWFZKHEWRZLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CN=C(C=C2CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)

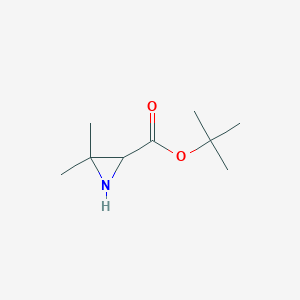

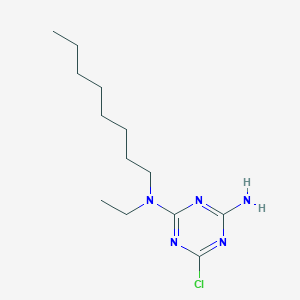
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
